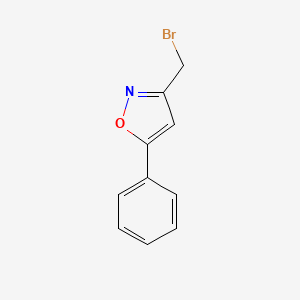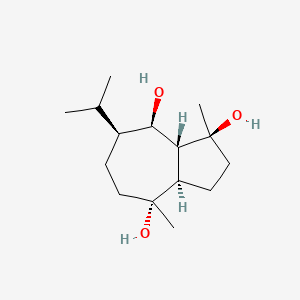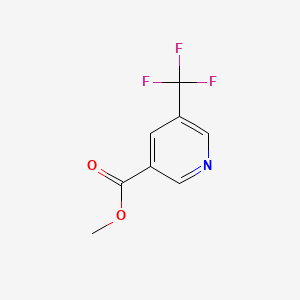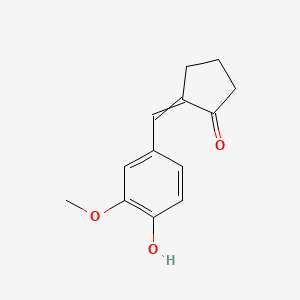
2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione, also known as CMET, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CMET is a thiol compound that has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione is not fully understood. However, it has been proposed that 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione exerts its antioxidant and anti-inflammatory effects by scavenging free radicals and inhibiting the production of pro-inflammatory cytokines. 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has also been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been shown to possess a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in various cell types. 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has also been shown to possess neuroprotective effects, reducing neuronal damage and improving cognitive function. Additionally, 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been shown to possess cardioprotective effects, reducing myocardial damage and improving cardiac function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione in lab experiments is its antioxidant and anti-inflammatory properties, which make it a useful tool for studying oxidative stress and inflammation in various cell types. Additionally, 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been shown to possess low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione. One area of interest is its potential therapeutic applications in the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione and its effects on various cell types. Future research could also focus on the development of new synthetic methods for 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione and its derivatives, as well as the optimization of its pharmacological properties. Finally, studies could also investigate the potential use of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione in combination with other compounds for enhanced therapeutic effects.
Conclusion:
In conclusion, 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione is a promising compound with potential therapeutic applications due to its antioxidant and anti-inflammatory properties. Its synthesis method has been well established, and it has been extensively studied for its biochemical and physiological effects. While there are limitations to using 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione in lab experiments, its low toxicity and potential therapeutic applications make it a useful tool for scientific research. Future research on 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione could lead to the development of new treatments for a range of diseases.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione involves the reaction of 2-chlorobenzaldehyde with morpholine in the presence of sodium borohydride and acetic acid. The resulting intermediate is then reacted with carbon disulfide to yield 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione. This method has been reported to yield high purity and yield of 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has been studied extensively for its potential therapeutic applications. It has been shown to possess antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. 2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antibiotics.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c13-11-4-2-1-3-10(11)9-12(16)14-5-7-15-8-6-14/h1-4H,5-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTBCCXBJKZXOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)CC2=CC=CC=C2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-(4-morpholinyl)Ethanethione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 1H-pyrrolo[3,2-B]pyridine-3-carboxylate](/img/structure/B599442.png)






![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)